6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like acetonitrile or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate these targets, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.
Imidazo[1,2-a]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Indanone derivatives: Studied for their potential therapeutic applications in various diseases
Uniqueness
6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features that combine the imidazo[1,2-a]pyridine and indanone moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-7-5-12-4-6-14(9-15(12)16)21-11-13-10-19-8-2-1-3-17(19)18-13/h1-4,6,8-10H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGHRRIHDCTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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